molecular formula C23H21N5O4S B2733592 N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896307-55-4

N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2733592
CAS No.: 896307-55-4
M. Wt: 463.51
InChI Key: YFEZYTPFMHXDAC-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The N-(1,3-benzodioxol-5-yl) moiety attached to the acetamide group introduces a bicyclic ether system, which is structurally analogous to bioactive motifs found in pharmaceuticals (e.g., paroxetine) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-30-18-7-4-16(5-8-18)12-21-25-26-23(28(21)27-10-2-3-11-27)33-14-22(29)24-17-6-9-19-20(13-17)32-15-31-19/h2-11,13H,12,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEZYTPFMHXDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring is a common scaffold in medicinal chemistry. Key comparisons include:

Compound Name Substituents (Position 4/5) Key Functional Groups Biological Activity
Target Compound 1H-pyrrol-1-yl (4), 4-methoxybenzyl (5) Benzodioxole, methoxy, pyrrole Under investigation (hypothetical)
N-(1,3-benzodioxol-5-yl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide Furan-2-ylmethyl (4), pyrazine (5) Furan, pyrazine Not reported
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Amino (4), furan (5) Furan, amino Anti-exudative (10 mg/kg vs. 8 mg/kg diclofenac)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Benzylsulfanyl (5), thiadiazole Thiadiazole, chloro-methylphenyl Not reported

Key Insights :

  • Electronic Effects : The pyrrole (target compound) and furan substituents differ in aromaticity and electron density. Pyrrole’s nitrogen atoms may enhance hydrogen bonding, whereas furan’s oxygen could improve solubility.
Acetamide Modifications

The N-arylacetamide moiety is critical for target engagement. Comparisons include:

Compound Name Aryl Group Sulfanyl Linker Modifications
Target Compound 1,3-Benzodioxole Triazole-sulfanyl
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chloro-methoxy-methylphenyl Pyridinyl-triazole
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 4-Fluorophenyl Thiadiazole-sulfanyl

Key Insights :

  • Aryl Group Impact : The 1,3-benzodioxole group (target compound) offers metabolic stability compared to halogenated aryl groups (e.g., ), which may undergo dehalogenation .
Spectroscopic and Structural Comparisons
  • NMR Data : Compounds with furan substituents (e.g., ) show distinct chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), correlating with substituent electronic effects. The target compound’s pyrrole and methoxybenzyl groups would likely shift these regions further due to altered electron density .
  • Crystallography : SHELX-refined structures (e.g., ) reveal that triazole derivatives with bulkier substituents (e.g., 4-methoxybenzyl) exhibit distorted bond angles (~120° for C-S-C), impacting molecular packing .

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